FRAX1036 - 1432908-05-8

FRAX1036

Catalog Number: EVT-268760
CAS Number: 1432908-05-8
Molecular Formula: C28H32ClN7O
Molecular Weight: 518.062
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FRAX1036 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1. [, , , , ] These kinases are involved in various cellular processes, including cell growth, survival, and motility. [, , ] While structurally similar, the three Group I PAK isoforms (PAK1, PAK2, and PAK3) may have distinct roles in different cell types and diseases. [] FRAX1036's ability to inhibit these kinases has made it a valuable tool in investigating the role of PAKs in various cancers, including breast, ovarian, melanoma, and thyroid cancers. [, , , , ]

Synthesis Analysis

An optimized synthesis of FRAX1036 has been described. [] While specific details are not provided in the abstract, it suggests improvements over previous methods.

Molecular Structure Analysis

The molecular structure of FRAX1036 has been elucidated through crystallography studies. [] Specifically, the crystal structure of PAK1 in complex with FRAX1036 has been determined, providing insights into its binding mode and interactions with the target kinase.

Mechanism of Action

FRAX1036 exerts its effects by binding to and inhibiting the activity of Group I PAKs, particularly PAK1. [, , , , ] This inhibition disrupts downstream signaling pathways crucial for various cellular processes, including those involved in cancer cell proliferation, survival, and metastasis. [, , ] Studies employing molecular dynamics simulations have further elucidated the binding mechanisms of FRAX1036 and related PAK inhibitors, highlighting the importance of specific amino acid residues in the binding pocket. []

Applications
  • Breast Cancer: FRAX1036 demonstrated efficacy in inhibiting the growth of hormone receptor-positive breast cancer cells both in vitro and in vivo. [] It showed synergistic effects when combined with alisertib, an Aurora A kinase inhibitor. [, ] Additionally, FRAX1036, in combination with microtubule stabilizing agents, induced apoptosis and hindered the growth of breast cancer cells. []

  • Ovarian Cancer: Studies revealed that ovarian cancer cells with amplified PAK1 were highly sensitive to FRAX1036. [, ] Furthermore, combining FRAX1036 with Rottlerin, a PKCδ inhibitor, exhibited a synergistic cytotoxic effect in these cells. []

  • Malignant Melanoma: FRAX1036 effectively suppressed the growth of melanoma cells driven by mutant RAC1 but not mutant BRAF. [] This highlights its potential as a therapeutic agent for melanomas harboring specific genetic drivers.

  • Thyroid Cancer: FRAX1036, along with another PAK inhibitor G-5555, displayed potent inhibitory effects on the viability, cell cycle progression, migration, and invasion of thyroid cancer cells. [] Remarkably, G-5555 significantly suppressed tumor growth in a mouse model of thyroid cancer driven by BRAFV600E. []

  • Malignant Peripheral Nerve Sheath Tumors (MPNSTs): FRAX1036 effectively suppressed MPNST cell proliferation, migration, and invasion by inhibiting PAK1-3 activity. [, ] The study also showed that combining FRAX1036 with a MEK inhibitor resulted in synergistic cytotoxic effects in MPNST cells. []

  • Neurofibromatosis Type 2 (NF2): While preclinical trials using FRAX1036 in a genetically engineered mouse model of NF2 showed limited efficacy, the research provided valuable insights into the role of PAK1 in schwannoma development. [] This led to further exploration of more selective PAK1 inhibitors.

Future Directions
  • Development of Isoform-Specific Inhibitors: Given the emerging evidence of distinct roles for different PAK isoforms, future research should focus on developing highly selective inhibitors for individual PAK isoforms. This will enable a more precise understanding of their individual functions and therapeutic potential. []

  • Combination Therapies: Exploring combinations of FRAX1036 or other PAK inhibitors with agents targeting different signaling pathways holds promise for enhancing therapeutic efficacy. Examples include combining with Aurora A inhibitors, PKCδ inhibitors, microtubule stabilizing agents, and MEK inhibitors. [, , , , ]

Alisertib

  • Relevance: Studies have shown that the combination of FRAX1036 (a PAK1 inhibitor) and alisertib synergistically suppresses tumor growth in hormone receptor-positive (HR+) breast cancer cells in vitro and in vivo. This synergistic effect is attributed to the ability of both inhibitors to target different kinases involved in ERα signaling, leading to enhanced cell killing and tumor growth inhibition. [, ]

Rottlerin

  • Relevance: Research suggests that combining FRAX1036 with rottlerin enhances the cytotoxic effect of FRAX1036 in ovarian cancer cells with amplified 11q13, suggesting a potential synergistic effect of targeting PAK1 and PKCδ in this cancer subtype. [, ]

G-5555

  • Compound Description: G-5555 is a potent and selective small molecule inhibitor of group I PAKs, specifically designed to improve upon the limitations of FRAX1036, such as hERG activity. G-5555 demonstrates favorable pharmacological properties and effectively inhibits PAK1 in vivo. [, ]
  • Relevance: G-5555, similar to FRAX1036, inhibits group I PAKs, particularly PAK1, showcasing its potential as a therapeutic agent in various cancers, including thyroid cancer. G-5555 exhibits improved potency compared to FRAX1036. []

IPA-3

  • Relevance: Similar to FRAX1036, IPA-3 targets and inhibits Group I PAKs, showcasing their combined potential as therapeutic agents for MPNST. Both inhibitors effectively suppress MPNST cell proliferation, migration, and invasion. []

Vemurafenib

  • Relevance: Combining G-5555 (a related PAK inhibitor) with vemurafenib shows synergistic effects in BRAFV600E-mutated thyroid cancer cells. While both compounds target different pathways, their combined use enhances the inhibition of cancer cell viability, cell cycle progression, migration, and invasion. []

PD0325901

  • Relevance: The combined inhibition of PAK and MEK using a combination of FRAX1036 and PD0325901 leads to a synergistic cytotoxic effect on MPNST cells, suggesting a potential therapeutic advantage in targeting both pathways. []

TED-347, NSC682769, IK-930

  • Relevance: Research indicates that combining YAP-TEAD binding inhibitors (TED-347, NSC682769, IK-930) with group I PAK inhibitors like FRAX1036 significantly reduces Schwannoma cell viability, proliferation, and increases cell death. This highlights a potential synergistic therapeutic approach for NF2-deficient schwannoma by targeting both the Hippo pathway and PAK activity. []

NVS-1-PAK1

  • Relevance: NVS-1-PAK1 and FRAX1036 share a similar target, PAK1, highlighting their potential in treating NF2-deficient Schwannoma. While both inhibitors show promise, NVS-1-PAK1, being a PAK1-specific inhibitor, demonstrates a more pronounced effect compared to the pan-group A PAK inhibitor, FRAX1036. []

Properties

CAS Number

1432908-05-8

Product Name

6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One

IUPAC Name

6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C28H32ClN7O

Molecular Weight

518.062

InChI

InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34)

InChI Key

RYCBSFIKWACFBY-UHFFFAOYSA-N

SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

FRAX1036; FRAX-1036; FRAX 1036.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.